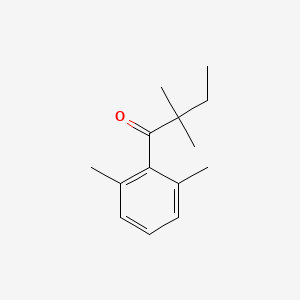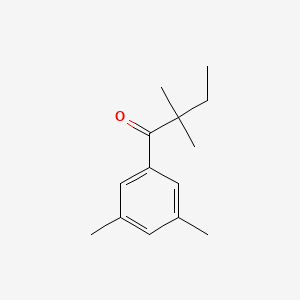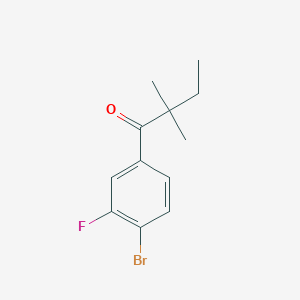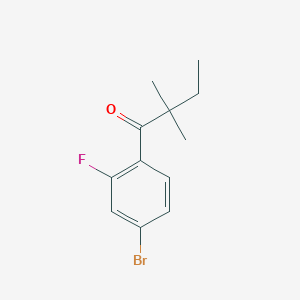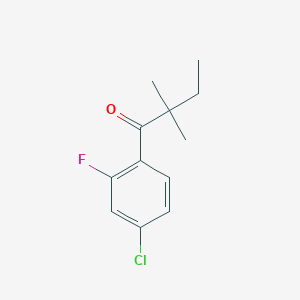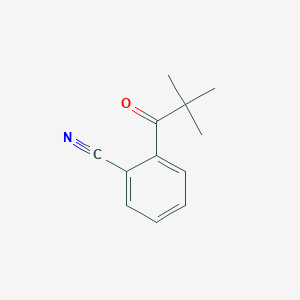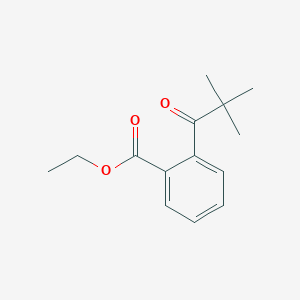
Cyclopentyl 2-trifluoromethylphenyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentyl 2-trifluoromethylphenyl ketone is a chemical compound with the CAS Number: 898791-64-5 . It has a molecular weight of 242.24 and its IUPAC name is cyclopentyl [2-(trifluoromethyl)phenyl]methanone . The compound is typically a colorless to golden oil .
Molecular Structure Analysis
The InChI code for Cyclopentyl 2-trifluoromethylphenyl ketone is 1S/C13H13F3O/c14-13(15,16)11-8-4-3-7-10(11)12(17)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 .Physical And Chemical Properties Analysis
Cyclopentyl 2-trifluoromethylphenyl ketone is a colorless to golden oil . It has a molecular weight of 242.24 . The carbon-to-oxygen double bond in the carbonyl group is quite polar, which leads to dipole-dipole interactions that significantly affect the boiling points . The solubility of aldehydes and ketones is about the same as that of alcohols and ethers .Wissenschaftliche Forschungsanwendungen
Metal-Dependent Reaction Tuning
Cyclopentylmetal reagents exhibit metal-dependent reaction profiles with ketones, enabling selective reduction or addition reactions. This versatility has been utilized in the asymmetric synthesis of medicinally important compounds. For instance, cyclopentylmagnesium bromide (CPMB) reduces aromatic and aliphatic aldehydes and ketones to alcohols with high diastereoselectivity, while in the presence of ZnCl2, it adds to ketones to give tertiary alcohols with complete diastereoselectivity. This method has been applied to synthesize (+)-alpha-conhydrine and (S)-2-cyclopentyl-2-phenylglycolic acid (Roy et al., 2009).
Enzymatic Cyclopentyl[b]indole Formation
In the context of biosynthesis, ScyC enzyme catalyzes the cyclization and decarboxylation of beta-ketoacid intermediates to form cyclopentyl[b]indole structures, as part of scytonemin (a cyanobacterial sunscreen) biosynthesis. This process demonstrates a unique enzymatic approach to constructing complex organic molecules (Balskus & Walsh, 2009).
Low-Impact Acetalization Reactions
Cyclopentyl methyl ether has been employed as a solvent in the synthesis of 1,3-dioxanes and 1,3-dioxolanes, showcasing an environmentally friendly approach to acetalization reactions. This method uses ammonium salts as catalysts, highlighting the use of cyclopentyl derivatives in green chemistry applications (Azzena et al., 2015).
Nickel-Catalyzed Cycloaddition
Cyclopentyl phenyl ketone and its derivatives have been shown to undergo oxidative addition with nickel catalysts to form key intermediates for cycloaddition reactions. This method facilitates the synthesis of cyclopentane compounds, illustrating the role of cyclopentyl derivatives in facilitating complex chemical transformations (Ogoshi et al., 2006).
[3+2] Cycloadditions with Olefins
A novel method for [3+2] reaction of aryl cyclopropyl ketones with olefins has been developed, utilizing photocatalysis to generate highly substituted cyclopentane ring systems. This process emphasizes the potential of cyclopentyl derivatives in photocatalytic applications and the synthesis of complex organic structures (Lu et al., 2011).
Safety and Hazards
Wirkmechanismus
Target of Action
Trifluoromethyl ketones (tfmks), a group to which this compound belongs, are known to be valuable synthetic targets and synthons in the construction of fluorinated pharmacons .
Mode of Action
Tfmks are known to be involved in various chemical reactions, including claisen condensation and retro-claisen c-c bond cleavage .
Eigenschaften
IUPAC Name |
cyclopentyl-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O/c14-13(15,16)11-8-4-3-7-10(11)12(17)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYIDWQRBBRPBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642571 |
Source


|
| Record name | Cyclopentyl[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl 2-trifluoromethylphenyl ketone | |
CAS RN |
898791-64-5 |
Source


|
| Record name | Cyclopentyl[2-(trifluoromethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentyl[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



